gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol

Description

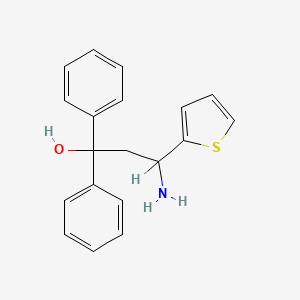

Chemical Structure and Identification gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol (CAS 73909-06-5) is a tertiary amino alcohol characterized by:

- A central propanol backbone with a hydroxyl group at the third carbon.

- Two phenyl groups substituted at the alpha (C1) position.

- A thiophene ring attached to the second carbon (C2).

- A primary amine group at the gamma (C3) position.

This compound belongs to the benzhydryl family, which includes molecules with diphenylmethane or diphenylmethyl moieties.

Propriétés

Numéro CAS |

73909-06-5 |

|---|---|

Formule moléculaire |

C19H19NOS |

Poids moléculaire |

309.4 g/mol |

Nom IUPAC |

3-amino-1,1-diphenyl-3-thiophen-2-ylpropan-1-ol |

InChI |

InChI=1S/C19H19NOS/c20-17(18-12-7-13-22-18)14-19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,21H,14,20H2 |

Clé InChI |

IUQHPFYMCPMSLZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(CC(C2=CC=CS2)N)(C3=CC=CC=C3)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester . Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

Gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Applications De Recherche Scientifique

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission in the central nervous system . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues from the Benzhydryl Family

a. 3-(Diethylamino)-1,1-diphenyl-1-propanol (CAS 4369-48-6)

- Structural Differences: Replaces the thiophene ring with a third phenyl group and substitutes the gamma-amino group with a diethylamino moiety.

b. 2-Quinuclidinemethanol, alpha,alpha-diphenyl- (CAS 60999-40-8)

Thiophene-Containing Analogues

a. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from Drospirenone-related compounds)

- Structural Differences: Features a methylamino group at C3 and lacks the diphenyl substitution at C1.

- Implications : The simpler structure may result in higher aqueous solubility (due to reduced hydrophobicity) but lower stability in acidic conditions compared to the diphenyl-substituted compound .

b. (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (CAS not listed)

Propanol-Based Analogues

a. 2-Phenyl-2-propanol (CAS 617-94-7)

- Structural Differences: Lacks the thiophene ring, gamma-amino group, and second phenyl group.

- Physical Properties : Density = 0.973 g/mL (lit.), suggesting lower molecular weight and hydrophobicity compared to the target compound .

b. 2-Methyl-4-phenylbutan-2-ol (CAS 103-05-9)

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Steric Effects : Diphenyl groups in the target compound confer significant steric hindrance, likely slowing metabolic degradation but complicating synthetic routes .

- Electronic Properties : The thiophene ring’s electron-rich nature enhances reactivity in electrophilic substitutions compared to purely phenyl-substituted analogues .

- Bioactivity: Amino alcohol motifs are prevalent in neurotransmitters and enzyme inhibitors, suggesting the target compound could interact with amine receptors or transporters .

Activité Biologique

gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to various pharmacologically active agents and has been studied for its biological activities, particularly in the context of neuropharmacology and its effects on neurotransmitter systems.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is believed to exert its effects through:

- Inhibition of Monoamine Oxidase (MAO) : This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function.

- Modulation of GABAergic Activity : The compound may also influence GABA (gamma-aminobutyric acid) receptors, which play a crucial role in regulating neuronal excitability and anxiety levels.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Antidepressant Effects : Research has shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The increase in serotonin and norepinephrine levels could contribute to these observed effects.

- Anxiolytic Properties : Some studies suggest that this compound may possess anxiolytic properties by enhancing GABAergic transmission, which could help alleviate anxiety symptoms.

- Neuroprotective Effects : There is evidence indicating that compounds with similar mechanisms may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, this compound was administered to assess its antidepressant-like effects. The results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent.

Case Study 2: Anxiolytic Effects

Another study focused on the anxiolytic effects of this compound using the elevated plus maze test. The findings demonstrated that subjects treated with this compound spent more time in open arms compared to untreated controls, suggesting reduced anxiety levels.

Data Table

| Study | Biological Activity Assessed | Findings |

|---|---|---|

| Antidepressant Study | Antidepressant-like effects | Significant reduction in depressive behaviors |

| Anxiolytic Study | Anxiolytic effects | Increased time spent in open arms (anxiety reduction) |

| Neuroprotective Assessment | Neuroprotection | Reduced oxidative stress markers in neuronal cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.